molecular formula C9H7N5O2 B3007699 7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1334485-11-8

7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B3007699
CAS RN: 1334485-11-8
M. Wt: 217.188
InChI Key: GUMCQYKKUFNDFX-UHFFFAOYSA-N
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Description

The compound “7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a heterocyclic aromatic chemical compound . It belongs to the azole family and has a molecular formula of C15H15F3N6O4S . It is known to have activity as a herbicide .


Synthesis Analysis

The synthesis of such compounds often involves a series of reactions . For instance, a series of carboxylic acids can be converted through a sequence of three steps into respective 1,3,4-oxadiazole heterocyclic cores . The designed molecules are then synthesized by coupling these cores individually with other compounds in an aprotic polar solvent .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ring . The InChIKey for this compound is ODXFUPRPCAYZLK-UHFFFAOYSA-N .

Scientific Research Applications

PPAR Agonists

7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: has been investigated as a potential agonist for peroxisome proliferator-activated receptors (PPARs). Specifically, it targets PPARδ/β, which plays a crucial role in lipid metabolism, inflammation, and glucose homeostasis . These receptors are promising therapeutic targets for metabolic disorders, including diabetes and dyslipidemia.

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Researchers have synthesized related derivatives, such as 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine . These derivatives exhibit interesting biological effects and could be explored further for their cytotoxicity against cancer cells .

Energetic Materials

Another intriguing application lies in the field of energetic materials. For instance, (5-iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol has been studied as a novel type of blunt energetic material. Its low mechanical sensitivity and high gas volume after detonation make it a promising candidate for practical applications .

Oxidizers

The compound 1,2-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene is a stable oxidizer with positive oxygen balance. Although it contains the CNO group, it exhibits moderate thermostability and mechanical insensitivity. Such oxidizers are valuable for propellants and explosives .

Pharmacological Research

Researchers have explored the pharmacological properties of related compounds, including anti-inflammatory and antioxidant effects. While specific studies on our compound are limited, its structural features warrant further investigation in this context .

properties

IUPAC Name

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2/c1-5-10-8(16-13-5)6-2-3-14-7(4-6)11-12-9(14)15/h2-4H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCQYKKUFNDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NNC(=O)N3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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